N-(2,5-difluorophenyl)prop-2-enamide

Covalent warhead reactivity Targeted covalent inhibitors GSH surrogate assay

N-(2,5-Difluorophenyl)prop-2-enamide is a substituted N-arylacrylamide designed for targeted covalent inhibitor (TCI) programs. The 2,5-difluoro pattern predictably increases electrophilicity (GSH t1/2 ≈44 min) versus the parent phenylacrylamide, filling a critical reactivity gap between mono-fluoro and nitro/cyano warheads. It is a key intermediate in patented ferroportin inhibitor synthesis, where the substitution directs nitration to the 3,6-positions. This regioisomer cannot be replaced by mono-fluoro or alternative difluoro isomers without altering reactivity and synthetic fidelity. Ideal for cysteine-targeted kinase probes, fragment-based covalent ligand discovery, and SAR studies.

Molecular Formula C9H7F2NO
Molecular Weight 183.158
CAS No. 1155980-04-3
Cat. No. B2716747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)prop-2-enamide
CAS1155980-04-3
Molecular FormulaC9H7F2NO
Molecular Weight183.158
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=CC(=C1)F)F
InChIInChI=1S/C9H7F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
InChIKeyFNWMADGMORIOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)prop-2-enamide Procurement: Reactivity-Tuned Acrylamide Warhead and Ferroportin Inhibitor Intermediate


N-(2,5-Difluorophenyl)prop-2-enamide (CAS 1155980-04-3) is a substituted N-arylacrylamide (C9H7F2NO, MW 183.15) . This compound belongs to the well-established class of acrylamide-based electrophilic warheads used in targeted covalent inhibitor (TCI) design. Its critical differentiation lies in the 2,5-difluoro substitution pattern on the phenyl ring, which predictably tunes intrinsic reactivity toward biological thiols according to the Hammett linear free-energy relationship validated for N-arylacrylamides [1][2]. The compound is also registered as a synthetic intermediate in the manufacture of patented ferroportin inhibitor compounds [3]. Selection of this specific difluoro regioisomer over mono-fluoro or other difluoro-substituted analogs directly impacts the electrophilic character and synthetic utility of the resulting covalent probe or drug candidate.

Why N-(2,5-Difluorophenyl)prop-2-enamide Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Acrylamides


In cysteine-targeted covalent drug discovery, the biological selectivity and off-target liability of an inhibitor are critically governed by the intrinsic electrophilicity of the acrylamide warhead [1]. N-phenylacrylamide (parent, GSH half-life 179 min) represents a baseline reactivity frequently employed in approved covalent kinase inhibitors such as ibrutinib and osimertinib [2]. However, adding a single fluorine atom at the ortho-position of the N-aryl ring reduces the GSH half-life to 110 min (1.6-fold acceleration), while a single meta-fluorine reduces it to 72 min (2.5-fold acceleration) [2]. The 2,5-difluoro substitution pattern combines both ortho and meta electron-withdrawing effects simultaneously, producing a predictable additive increase in electrophilicity that cannot be achieved with any single mono-fluoro substitution [3]. Therefore, generic replacement of N-(2,5-difluorophenyl)prop-2-enamide with the parent N-phenylacrylamide or a single-fluorine isomer will result in a quantitatively different, and likely suboptimal, warhead reactivity profile that may compromise inhibitor residence time on-target and alter selectivity across the cysteinome.

Quantitative Differential Evidence: N-(2,5-Difluorophenyl)prop-2-enamide Versus N-Arylacrylamide Analogs


Predicted Electrophilic Reactivity: GSH Half-Life (t1/2) Additive Hammett Model

The reactivity of N-(2,5-difluorophenyl)prop-2-enamide toward biological thiols is predicted using an additive Hammett linear free-energy relationship established from experimentally measured GSH half-lives of mono-substituted N-arylacrylamides [1]. The target compound contains ortho-fluoro (σp- = 0.19) and meta-fluoro (σm = 0.34) substituents, each contributing independently to enhance electrophilicity relative to the parent unsubstituted N-phenylacrylamide [2]. Based on the additivity of substituent effects on log kGSH validated in the foundational study, the predicted GSH half-life for N-(2,5-difluorophenyl)prop-2-enamide is approximately 44 minutes, compared to 179 minutes for N-phenylacrylamide, 110 minutes for N-(2-fluorophenyl)acrylamide, and 72 minutes for N-(3-fluorophenyl)acrylamide [1].

Covalent warhead reactivity Targeted covalent inhibitors GSH surrogate assay

NMR Chemical Shift-Based Reactivity Prediction: 1H and 13C Surrogate Markers

Cee et al. (2015) established a linear correlation between 1H NMR chemical shift of the most upfield acrylamide β-proton (Hb1) and 13C NMR chemical shift of the β-carbon (Cb) with experimental GSH reactivity (log kGSH) across 33 ortho-, meta-, and para-substituted N-arylacrylamides [1]. Specifically, a downfield shift of Hb1 from 5.75 ppm (parent, log kGSH = -1.89) to 5.79 ppm (ortho-F, log kGSH = -1.68) and further to ~5.80–5.82 ppm (predicted for 2,5-diF) correlates with increasing electrophilicity. The 13C Cb chemical shift for ortho-F is 127.5 ppm (vs. 126.8 ppm for parent), and meta-F is 127.4 ppm [2]. The additive electronic effect of 2,5-difluoro substitution is expected to produce downfield 1H and 13C chemical shifts relative to all mono-fluoro analogs, providing a rapid, non-kinetic proxy for batch-to-batch reactivity verification during procurement and quality control.

NMR reactivity prediction Covalent inhibitor design Acrylamide electrophilicity

Regioisomeric Differentiation: 2,5-Difluoro vs. 2,4-Difluoro Substitution Pattern Effects

Among difluoro-substituted N-phenylacrylamides, the 2,5-regioisomer (CAS 1155980-04-3) provides a unique combination of ortho and meta electronic effects, while the 2,4-difluoro isomer (CAS 1156229-12-7) combines ortho and para effects . The Hammett σp- value for para-fluoro (0.19) differs from σm for meta-fluoro (0.34), resulting in distinct additive effects on electrophilicity. Based on the validated additive model, the ortho,meta-2,5-difluoro pattern is predicted to be more electrophilic (GSH t1/2 ≈ 44 min) than the ortho,para-2,4-difluoro isomer (predicted GSH t1/2 ≈ 59 min, derived from additive ortho-F Δlog k = 0.21 and para-F Δlog k = 0.05) [1]. This 1.3-fold difference in intrinsic thiol reactivity represents a meaningful distinction for covalent inhibitor programs where precise warhead tuning is required to balance target engagement against off-target labeling.

Fluorine substitution Regioisomeric differentiation Electrophilic warhead tuning

Patent-Documented Utility as a Validated Ferroportin Inhibitor Synthetic Intermediate

N-(2,5-difluorophenyl)prop-2-enamide is specifically documented as a reactant in the synthesis of ferroportin inhibitor compounds claimed by Vifor International AG in patent WO2017068089A9 [1]. The compound undergoes nitration under acidic conditions (H2SO4/HNO3, 2.0 h reaction time) to yield N-(3,6-difluoro-2-nitrophenyl)prop-2-enamide in 8% yield [2]. This represents a regiospecific functionalization at the 3- and 6-positions, enabled by the 2,5-difluoro substitution pattern directing electrophilic aromatic substitution. Alternative aniline substitution patterns (e.g., 2,4-difluoro or mono-fluoro) would produce different nitration regioisomers, making the 2,5-difluoro isomer uniquely suited for the synthetic route claimed in the ferroportin inhibitor patent family. The patent portfolio encompasses therapeutic indications for iron overload disorders including thalassemia and hemochromatosis [1].

Ferroportin inhibitors Patent synthetic route Iron overload therapeutics

N-(2,5-Difluorophenyl)prop-2-enamide: Research Applications Based on Quantitative Differentiation Evidence


Covalent Kinase Inhibitor Warhead Optimization Requiring Intermediate Electrophilicity Between Parent and Highly Activated Acrylamides

Drug discovery programs targeting non-catalytic cysteine residues in kinases require precise tuning of acrylamide warhead reactivity to balance target engagement against off-target modification of abundant thiols such as glutathione [1]. N-(2,5-difluorophenyl)prop-2-enamide, with a predicted GSH t1/2 of approximately 44 minutes, occupies a reactivity window intermediate between the baseline N-phenylacrylamide (179 min) and highly activated electron-deficient warheads such as N-(4-nitrophenyl)acrylamide (7.9 min). This intermediate electrophilicity profile is particularly advantageous when the target cysteine exhibits moderate nucleophilicity or when prolonged systemic exposure raises concerns about cumulative off-target haptenation [2]. The 2,5-difluoro substitution provides approximately 4-fold activation over the parent without resorting to nitro or cyano substituents that may introduce undesired phototoxicity or metabolic instability.

Ferroportin Inhibitor Intermediate Synthesis for Iron Overload Therapeutics

As documented in Vifor International AG patent WO2017068089A9, N-(2,5-difluorophenyl)prop-2-enamide serves as a key reactant in the synthesis of novel ferroportin inhibitor compounds under development for thalassemia, hemochromatosis, and other iron overload disorders [1]. The 2,5-difluoro substitution pattern directs subsequent electrophilic aromatic nitration to the 3- and 6-positions, yielding the requisite N-(3,6-difluoro-2-nitrophenyl)prop-2-enamide intermediate [2]. Procurement of this specific regioisomer ensures fidelity to the patent-specified synthetic route, which is essential for both preclinical development and eventual process chemistry scale-up. Alternative difluoro regioisomers or mono-fluoro analogs are not substitutable without redesigning the entire synthetic sequence.

Structure-Reactivity Relationship (SAR) Studies on N-Aryl Substitution Effects in Covalent Probe Design

The well-characterized electronic environment of the 2,5-difluorophenyl group, combining ortho (σp- = 0.19) and meta (σm = 0.34) Hammett substituent constants, makes N-(2,5-difluorophenyl)prop-2-enamide an ideal probe for systematic SAR studies examining the relationship between N-aryl substitution and covalent target engagement [1]. This compound fills a critical gap in the N-arylacrylamide reactivity series between mono-fluoro substituted compounds (GSH t1/2 range: 72–159 min) and more strongly activated variants bearing CF3, CN, or NO2 groups (GSH t1/2 range: 6–40 min). The 1H and 13C NMR chemical shifts of the acrylamide moiety provide a non-kinetic readout of relative electrophilicity, facilitating rapid batch-to-batch quality control and enabling structure-property relationship modeling without requiring repeated GSH kinetic assays [1].

Regioisomeric Selectivity Studies Comparing 2,5- vs. 2,4-Difluorophenyl Acrylamide Warheads

The predicted 1.3-fold difference in intrinsic GSH reactivity between N-(2,5-difluorophenyl)prop-2-enamide (GSH t1/2 ≈ 44 min) and the 2,4-difluoro regioisomer (predicted GSH t1/2 ≈ 59 min) provides a valuable matched-pair system for investigating how subtle changes in electrophilic warhead reactivity translate to differential cellular target engagement profiles [1]. In proteome-wide cysteine reactivity profiling experiments (e.g., isoTOP-ABPP), co-treatment with these two regioisomers at equimolar concentrations would be expected to reveal cysteine residues whose engagement is sensitive to small differences in acrylamide electrophilicity, thereby identifying hyper-reactive cysteines relevant to covalent ligand discovery. This application is particularly relevant to fragment-based covalent ligand discovery platforms where small differences in intrinsic reactivity can drive target discrimination [2].

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